2,5-Dioxopyrrolidin-1-YL docosanoate

Vue d'ensemble

Description

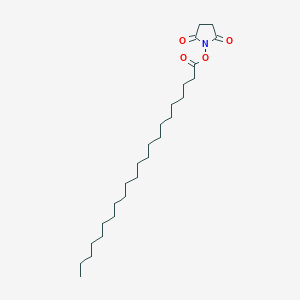

2,5-Dioxopyrrolidin-1-yl docosanoate, also known as succinimidyl behenoate, is a chemical compound with the molecular formula C26H47NO4 and a molecular weight of 437.66 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mécanisme D'action

Target of Action

Related compounds such as (2,5-dioxopyrrolidin-1-yl) (phenyl)acetamides have been studied for their anticonvulsant properties . These compounds have been found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels .

Mode of Action

It is plausible that it may interact with its targets in a similar manner to related compounds, potentially inhibiting calcium currents .

Biochemical Pathways

The inhibition of calcium currents could potentially affect a variety of cellular processes, given the crucial role of calcium ions in signal transduction .

Pharmacokinetics

Related compounds have shown high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties could potentially impact the bioavailability of the compound.

Result of Action

Related compounds have demonstrated potent anticonvulsant activity and favorable safety profiles in animal models .

Analyse Biochimique

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl docosanoate typically involves the reaction of docosanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent like dichloromethane (DCM) under inert atmosphere conditions . The reaction mixture is stirred overnight, followed by purification using column chromatography to obtain the desired product with a yield of approximately 73% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dioxopyrrolidin-1-yl docosanoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the succinimide group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water as the solvent.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted docosanoate derivatives can be formed.

Hydrolysis Products: The primary products of hydrolysis are docosanoic acid and N-hydroxysuccinimide.

Applications De Recherche Scientifique

2,5-Dioxopyrrolidin-1-yl docosanoate has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dioxopyrrolidin-1-yl octanoate: Similar in structure but with a shorter alkyl chain, leading to different physical properties and reactivity.

2,5-Dioxopyrrolidin-1-yl propanoate: Another similar compound with a shorter chain, used in different applications due to its distinct reactivity profile.

Uniqueness

2,5-Dioxopyrrolidin-1-yl docosanoate is unique due to its long alkyl chain, which imparts hydrophobic characteristics and influences its solubility and reactivity. This makes it particularly useful in applications requiring long-chain esters, such as in the modification of hydrophobic biomolecules and the synthesis of specialty materials .

Activité Biologique

2,5-Dioxopyrrolidin-1-YL docosanoate, also known as succinimidyl behenoate, is a chemical compound with the molecular formula C26H47NO4 and a molecular weight of 437.66 g/mol. This compound has garnered attention due to its potential biological activities, particularly in drug delivery systems and biomolecule modification. This article reviews the biological activity of this compound, highlighting its mechanisms of action, interactions with biomolecules, and potential applications in medicine and industry.

The primary mechanism of action for this compound involves its ability to react with primary amines. This reaction allows the attachment of the docosanoate chain to biomolecules such as proteins and antibodies, influencing their accessibility and interaction with other targets. The long fatty acid chain enhances lipid solubility, which may contribute to its unique biological properties compared to shorter-chain analogs.

Target Interactions

Research indicates that this compound may interact with various biological targets similarly to related compounds. For instance:

- Calcium Currents : It is hypothesized that this compound may inhibit calcium currents, affecting cellular processes critical for signal transduction.

- Anticonvulsant Activity : Related compounds have demonstrated potent anticonvulsant properties in animal models, suggesting that this compound could exhibit similar effects .

Biological Activities

Preliminary studies have suggested several biological activities associated with this compound:

- Drug Delivery : Its structure allows it to function as a linker in prodrug synthesis, potentially enhancing drug delivery efficiency by modifying the pharmacokinetic profiles of therapeutic agents .

- Biomolecule Modification : The compound is utilized in modifying proteins and peptides for structural and functional studies in biological research .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Anticonvulsant Studies : A study developed hybrid pyrrolidine-2,5-dione derivatives demonstrating broad-spectrum protective activity in mouse models. The lead compound showed significant efficacy in various seizure models (ED50 values ranging from 22.4 mg/kg to 59.4 mg/kg) and was noted for its favorable ADME-Tox properties .

- Modification of Biomolecules : Research has highlighted the use of this compound in bioorthogonal labeling techniques to study lipid interactions within cellular membranes through fluorescence resonance energy transfer (FRET) assays .

Applications

The potential applications of this compound span across various fields:

| Field | Applications |

|---|---|

| Medicine | Drug delivery systems; prodrug synthesis |

| Biology | Modification of proteins/peptides; structural studies |

| Chemistry | Reagent in organic synthesis; preparation of esters/amides |

| Industry | Production of specialty chemicals; surfactants |

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) docosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h2-23H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDFXWLCOIDQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H47NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538306 | |

| Record name | 1-(Docosanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58047-86-2 | |

| Record name | 1-(Docosanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.